molecular formula C12H22N4O B11731158 3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

Katalognummer: B11731158
Molekulargewicht: 238.33 g/mol
InChI-Schlüssel: IYWCGAZAVPDFOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1-ethyl-1H-pyrazole-4-carboxamide with N,N-dipropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dipropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C12H22N4O

Molekulargewicht

238.33 g/mol

IUPAC-Name

3-amino-1-ethyl-N,N-dipropylpyrazole-4-carboxamide

InChI

InChI=1S/C12H22N4O/c1-4-7-15(8-5-2)12(17)10-9-16(6-3)14-11(10)13/h9H,4-8H2,1-3H3,(H2,13,14)

InChI-Schlüssel

IYWCGAZAVPDFOU-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C(=O)C1=CN(N=C1N)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.